N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
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Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is a complex organic compound that features a thiazole ring and a benzoxazine ring. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzoxazine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also affect the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule.
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzoxazine derivatives, such as:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Benzoxazine derivatives: Used in the development of advanced materials and pharmaceuticals.
Uniqueness
What sets N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide apart is its unique combination of the thiazole and benzoxazine rings, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-9-23-15(18-10)6-7-17-14(20)8-13-16(21)19-11-4-2-3-5-12(11)22-13/h2-5,9,13H,6-8H2,1H3,(H,17,20)(H,19,21) |
InChI Key |
XQXPQLYPCUWEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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